Minodronic Acid

Beschreibung

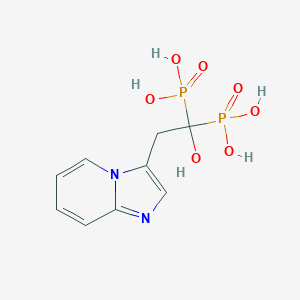

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048779 | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180064-38-4, 155648-60-5 | |

| Record name | Minodronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minodronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 180064-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minodronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Inhibition of Farnesyl Pyrophosphate Synthase by Minodronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minodronic acid, a third-generation nitrogen-containing bisphosphonate (N-BP), is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][2][3] Inhibition of FPPS disrupts the synthesis of essential isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[4] This disruption of protein prenylation interferes with critical cellular processes, including cytoskeletal arrangement, cell signaling, and survival, ultimately leading to the therapeutic effects observed in the treatment of bone resorption diseases like osteoporosis.[5] This technical guide provides an in-depth overview of the mechanism of FPPS inhibition by this compound, detailed experimental protocols for assessing inhibitor potency, and a summary of comparative quantitative data for various N-BPs.

Introduction: The Mevalonate Pathway and Farnesyl Pyrophosphate Synthase

The mevalonate pathway is a crucial metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. This pathway commences with the conversion of acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for isoprenoid biosynthesis.

Farnesyl pyrophosphate synthase (FPPS) is a critical branch-point enzyme within this pathway. It catalyzes the sequential head-to-tail condensation of IPP with two allylic diphosphate (B83284) molecules: first with DMAPP to form geranyl pyrophosphate (GPP), and subsequently with GPP to yield FPP. FPP serves as a precursor for the synthesis of cholesterol, dolichol, and coenzyme Q10. Furthermore, both FPP and its downstream product, GGPP (formed by GGPP synthase), are essential for the prenylation of small GTPases. This post-translational modification is critical for anchoring these signaling proteins to cell membranes, a prerequisite for their biological activity.

Mechanism of FPPS Inhibition by this compound

This compound, like other N-BPs, acts as a potent inhibitor of FPPS. Its chemical structure, featuring a nitrogen atom within a heterocyclic ring, is a key determinant of its high potency. The inhibitory mechanism is multifaceted and involves the following key steps:

-

Competitive Binding: this compound mimics the natural substrate, GPP, and binds to the GPP-binding site of FPPS. This binding is competitive with respect to GPP.

-

Formation of a Stable Ternary Complex: The binding of this compound induces a conformational change in the enzyme, which facilitates the binding of the second substrate, IPP. This results in the formation of a stable ternary complex (FPPS-Minodronate-IPP), which effectively locks the enzyme in an inactive state.

-

Role of the Nitrogen Atom: The protonated nitrogen atom in the heterocyclic ring of this compound forms a crucial hydrogen bond with the side chain of a threonine residue (Thr201) and the main chain carbonyl of Lys200 within the active site of FPPS. This interaction mimics the stabilization of the carbocation intermediate formed during the natural enzymatic reaction and contributes significantly to the high inhibitory potency of this compound.

The inhibition by N-BPs is often time-dependent, characterized by an initial weak binding (Ki) followed by a slow isomerization to a more tightly bound state (Ki*). This two-step inhibition mechanism contributes to the prolonged duration of action of these drugs.

Signaling Pathways and Downstream Effects

The inhibition of FPPS by this compound has significant downstream consequences on cellular signaling pathways.

By blocking the production of FPP and GGPP, this compound prevents the prenylation of small GTPases. Unprenylated GTPases are unable to localize to the cell membrane and are therefore inactive. This disruption of GTPase signaling affects numerous cellular functions, including:

-

Cytoskeletal Dynamics: Inhibition of Rho and Rac GTPases disrupts the organization of the actin cytoskeleton, which is crucial for cell motility and morphology.

-

Cell Proliferation and Survival: The Ras signaling pathway, a key regulator of cell growth and survival, is dependent on farnesylation. Its inhibition can lead to decreased cell proliferation and apoptosis.

-

Vesicular Trafficking: Rab GTPases, which are involved in regulating intracellular vesicle transport, also require prenylation for their function.

Quantitative Data: Inhibitory Potency of this compound and Other N-BPs

The inhibitory potency of N-BPs against FPPS is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other commonly used N-BPs against human FPPS.

| Bisphosphonate | R2 Side Chain Structure | FPPS IC50 (nM) |

| This compound | Imidazole ring | ~1 |

| Zoledronic acid | Imidazole ring | ~1 |

| Risedronate | Pyridinyl ring | ~3.9 - 100 |

| Ibandronate | Substituted nitrogen | ~20 - 25 |

| Incadronate | Imidazole ring | Data not consistently available |

| Alendronate | Amino group | ~260 - 460 |

| Pamidronate | Amino group | ~353 - 500 |

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and pre-incubation times.

A more detailed kinetic analysis of N-BP inhibition of FPPS reveals both an initial binding affinity (Ki) and a final, tighter binding affinity after enzyme isomerization (Ki*).

| Bisphosphonate | Initial Ki (nM) | Final Ki* (nM) |

| Zoledronic acid | ~450 | ~0.4 |

| Risedronate | ~360 | ~1.7 |

| Ibandronate | ~1000 | ~25 |

| Alendronate | ~2250 | ~260 |

| Pamidronate | ~1900 | ~353 |

Data adapted from studies on human FPPS.

Experimental Protocols

Several methods can be employed to determine the inhibitory activity of compounds against FPPS. A common and robust method is the colorimetric Malachite Green assay, which measures the release of inorganic pyrophosphate (PPi), a product of the FPPS reaction.

Experimental Workflow for FPPS Inhibitor Screening

Detailed Methodology: Malachite Green Assay for IC50 Determination

This protocol is a representative example for determining the IC50 of this compound against human recombinant FPPS.

Materials:

-

Human recombinant Farnesyl Pyrophosphate Synthase (FPPS)

-

This compound

-

Geranyl pyrophosphate (GPP)

-

Isopentenyl pyrophosphate (IPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT

-

Malachite Green Reagent: Commercially available kits are recommended (e.g., from Sigma-Aldrich, BioAssay Systems). Typically contains Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent.

-

Inorganic Pyrophosphatase (optional, to convert PPi to Pi for detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in ultrapure water.

-

Prepare stock solutions of GPP and IPP in assay buffer.

-

Dilute the FPPS enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the 96-well plate. Include a vehicle control (no inhibitor) and a background control (no enzyme).

-

Add the assay buffer to each well.

-

Add the substrates, GPP and IPP, to each well. Final concentrations typically range from 1-10 µM.

-

-

Enzyme Reaction:

-

To initiate the reaction, add the FPPS enzyme to all wells except the background control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

-

Detection:

-

Stop the reaction and initiate color development by adding the Malachite Green reagent to each well according to the manufacturer's instructions. If using a kit without pyrophosphatase, it may be necessary to first add inorganic pyrophosphatase to convert the released PPi to inorganic phosphate (B84403) (Pi), which is then detected by the Malachite Green reagent.

-

Incubate the plate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 620 nm using a microplate reader.

-

Subtract the absorbance of the background control from all other readings.

-

Plot the percentage of FPPS inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound is a highly potent inhibitor of Farnesyl Pyrophosphate Synthase, a critical enzyme in the mevalonate pathway. Its mechanism of action, centered on the disruption of protein prenylation, underscores the importance of this pathway in cellular function and provides a clear rationale for its therapeutic efficacy in bone disorders. The quantitative data presented highlight the superior potency of this compound compared to earlier generation bisphosphonates. The detailed experimental protocol provides a robust framework for researchers to accurately assess the inhibitory activity of this compound and other potential FPPS inhibitors, facilitating further drug discovery and development in this area.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Colorimetric determination of pyrophosphate anion and its application to adenylation enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 美国GlpBio - Alendronate sodium | Osteoclast-mediated bone resorption inhibitor | Cas# 129318-43-0 [glpbio.cn]

In Vitro Effects of Minodronic Acid on Bone Resorption Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minodronic acid, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption. Its primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for the function and survival of osteoclasts, ultimately leading to a reduction in bone resorption. This technical guide provides an in-depth overview of the in vitro effects of this compound on key markers of bone resorption, complete with experimental protocols and data presented for comparative analysis.

Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

This compound exerts its anti-resorptive effects by targeting FPPS in osteoclasts. This enzyme is essential for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. The disruption of this process impairs critical osteoclast functions, including cytoskeletal arrangement, ruffled border formation, and vesicular trafficking, ultimately inducing apoptosis and suppressing bone resorption.[1][2] this compound is recognized as one of the most potent inhibitors of bone resorption among orally administered bisphosphonates.[3]

Quantitative Effects on Bone Resorption Markers

The in vitro efficacy of this compound has been demonstrated through its dose-dependent inhibition of various bone resorption markers.

Table 1: In Vitro Dose-Dependent Effects of this compound on Osteoclast Function and Bone Resorption Markers

| Marker Assessed | Cell Type | This compound Concentration | Observed Effect | Reference |

| C-terminal cross-linking telopeptide (CTX-I) Release | Osteoclast Culture | 1 µM | 96% inhibition | [4] |

| Osteoclast Morphology | Osteoclast Culture | 1 µM | Not multinucleated, detached from bone surface | |

| Bone Resorption (Pit Formation) | Not Specified | Lower doses than risedronic acid and alendronic acid | Effective inhibition |

Further research is needed to establish a more comprehensive dose-response relationship for TRAP activity and osteoclast number.

Table 2: Comparative Potency of Bisphosphonates

| Bisphosphonate | Relative Potency (Inhibition of Bone Resorption) |

| Etidronate | 1 |

| Alendronic Acid | 100 - 1,000 |

| This compound | 10,000 - 100,000 |

This table illustrates the significantly higher potency of this compound compared to other bisphosphonates.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound's effects.

Osteoclastogenesis Assay

This protocol outlines the generation of osteoclasts from precursor cells to study the effect of this compound on their formation.

-

Cell Source: Mouse bone marrow cells or human peripheral blood mononuclear cells (PBMCs).

-

Cell Seeding: Plate precursor cells in 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well.

-

Culture Medium: α-MEM or DMEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and macrophage colony-stimulating factor (M-CSF) (e.g., 30 ng/mL).

-

Osteoclast Differentiation: Add receptor activator of nuclear factor-κB ligand (RANKL) (e.g., 50 ng/mL) to induce osteoclast differentiation.

-

This compound Treatment: Introduce this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ mol/L) to the culture medium at the onset of differentiation.

-

Incubation: Culture the cells for 7-10 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

Analysis: At the end of the culture period, cells can be stained for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and quantify osteoclasts.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a phenotypic marker for osteoclasts.

-

Fixation: After the culture period, fix the cells with 10% formalin for 10 minutes.

-

Permeabilization: Permeabilize the cells with a mixture of acetone (B3395972) and ethanol (B145695) (1:1) for 1 minute.

-

Staining: Incubate the cells with a TRAP staining solution (e.g., using a commercially available kit) at 37°C until a purple color develops in the osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well under a light microscope.

Bone Resorption Pit Assay

This assay measures the resorptive activity of mature osteoclasts.

-

Substrate: Use dentin slices, bone slices, or calcium phosphate-coated plates as a substrate for osteoclast culture.

-

Osteoclast Culture: Generate mature osteoclasts on the substrate as described in the osteoclastogenesis assay.

-

This compound Treatment: Treat mature osteoclasts with various concentrations of this compound.

-

Incubation: Incubate for 24-48 hours to allow for resorption.

-

Cell Removal: Remove the osteoclasts from the substrate using sonication or treatment with bleach.

-

Staining: Stain the resorption pits with Toluidine Blue or view under a scanning electron microscope.

-

Analysis: Quantify the total area of resorption pits using image analysis software.

CTX-I Release Assay

This biochemical assay quantifies a specific marker of collagen degradation.

-

Supernatant Collection: Collect the culture supernatant from the bone resorption pit assay.

-

ELISA: Measure the concentration of C-terminal cross-linking telopeptides of type I collagen (CTX-I) in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Correlate the concentration of CTX-I with the resorptive activity of the osteoclasts.

Osteoclast Apoptosis Assay (TUNEL Staining)

This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture: Culture osteoclasts with and without this compound for a predetermined period.

-

Fixation and Permeabilization: Fix and permeabilize the cells as per the TUNEL assay kit instructions.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.

-

Visualization: Visualize the apoptotic cells (which will be labeled) using fluorescence microscopy.

-

Quantification: Determine the percentage of apoptotic osteoclasts. One study noted that in a rat model of collagen-induced arthritis, this compound did not induce osteoclast apoptosis as detected by the TUNEL method, suggesting its primary mechanism in that context was the inhibition of the RANKL-RANK system.

Signaling Pathways and Experimental Workflows

The inhibitory effects of this compound on osteoclast function are mediated through the disruption of key signaling pathways.

Signaling Pathway of this compound in Osteoclasts

Caption: this compound's mechanism of action.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro this compound testing.

Conclusion

This compound is a highly potent inhibitor of osteoclast-mediated bone resorption. Its in vitro effects are characterized by a significant, dose-dependent reduction in key bone resorption markers, including CTX-I, and a profound impact on osteoclast formation and morphology. The primary mechanism of action involves the inhibition of FPPS within the mevalonate pathway, leading to impaired osteoclast function and survival. The provided experimental protocols offer a framework for the consistent and reliable in vitro evaluation of this compound and other anti-resorptive agents. Further research to delineate a more complete dose-response profile and to further elucidate the intricacies of its effects on intracellular signaling pathways will continue to be of high value to the fields of bone biology and drug development.

References

- 1. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 2. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. This compound induces morphological changes in osteoclasts at bone resorption sites and reaches a level required for antagonism of purinergic P2X2/3 receptors PMID: 28243795 | MCE [medchemexpress.cn]

Preclinical Pharmacology of Third-Generation Bisphosphonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Third-generation bisphosphonates represent a significant advancement in the treatment of bone resorption disorders, including osteoporosis and cancer-induced bone disease.[1][2] These nitrogen-containing bisphosphonates (N-BPs) exhibit high potency in inhibiting osteoclast activity.[3] This technical guide provides an in-depth overview of the preclinical pharmacology of third-generation bisphosphonates, with a focus on their mechanism of action, key experimental findings from in vitro and in vivo studies, and the methodologies used to evaluate their efficacy. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel therapeutics for bone diseases.

Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

The primary molecular target of third-generation bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[4] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[5]

By inhibiting FPPS, third-generation bisphosphonates prevent the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption of the mevalonate pathway leads to a lack of prenylated small GTPases, which are critical for various cellular functions in osteoclasts, including cytoskeletal organization, membrane ruffling, and vesicular trafficking. The loss of these functions ultimately results in osteoclast apoptosis and a potent inhibition of bone resorption.

Figure 1. Inhibition of the Mevalonate Pathway by Third-Generation Bisphosphonates.

Quantitative Analysis of FPPS Inhibition

The inhibitory potency of third-generation bisphosphonates against FPPS is a key determinant of their anti-resorptive activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).

| Bisphosphonate | IC50 (nM) for human FPPS | Reference |

| Zoledronic Acid | 3 | |

| Risedronate | 5.7 | |

| This compound | - | |

| Alendronate | 260 | |

| Ibandronate | 25 | |

| Pamidronate | 353 |

Note: IC50 values can vary depending on the experimental conditions. Data from studies with direct comparisons are prioritized.

In Vitro Preclinical Assessment

Osteoclast Apoptosis Assays

A primary mechanism by which third-generation bisphosphonates inhibit bone resorption is by inducing apoptosis in osteoclasts. Various in vitro assays are employed to quantify this effect.

Experimental Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Osteoclast Apoptosis

This protocol describes a method for detecting DNA fragmentation, a hallmark of apoptosis, in osteoclast cultures treated with bisphosphonates.

Materials:

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.1% Triton X-100 in 0.1% sodium citrate (B86180).

-

TUNEL Reaction Mixture: TdT enzyme and FITC-labeled dUTP in reaction buffer (commercially available kits).

-

Counterstain: DAPI (4',6-diamidino-2-phenylindole).

-

Phosphate-buffered saline (PBS).

-

Coverslips.

Procedure:

-

Cell Culture and Treatment: Culture osteoclasts on coverslips and treat with various concentrations of third-generation bisphosphonates for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Labeling: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Washing: Rinse the cells three times with PBS.

-

Counterstaining: Incubate the cells with DAPI solution for 15 minutes at room temperature to stain the nuclei.

-

Mounting and Visualization: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus (FITC-positive), while all nuclei will show blue fluorescence (DAPI-positive).

-

Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in multiple fields of view.

Figure 2. Experimental Workflow for the TUNEL Assay.

Osteoclast Activity Assays

The functional consequence of bisphosphonate treatment is the inhibition of osteoclast-mediated bone resorption. This can be assessed in vitro by measuring the formation of resorption pits on bone or dentin slices.

Experimental Protocol: Bone Resorption Pit Assay

This protocol outlines a method to quantify the resorptive activity of osteoclasts.

Materials:

-

Sterile bovine cortical bone or dentin slices.

-

Osteoclast precursor cells.

-

Culture medium with M-CSF and RANKL.

-

Third-generation bisphosphonates.

-

Toluidine blue stain.

-

Microscope with image analysis software.

Procedure:

-

Preparation of Bone Slices: Place sterile bone or dentin slices in a 96-well plate.

-

Osteoclast Generation: Seed osteoclast precursor cells onto the bone slices and culture in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

Treatment: Treat the mature osteoclast cultures with varying concentrations of third-generation bisphosphonates for a specified period (e.g., 48-72 hours).

-

Cell Removal: At the end of the treatment period, remove the cells from the bone slices by sonication or with a soft brush.

-

Staining: Stain the bone slices with toluidine blue to visualize the resorption pits.

-

Imaging and Quantification: Acquire images of the bone slices using a light microscope. Use image analysis software to quantify the total area of resorption pits per slice.

In Vivo Preclinical Assessment

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of third-generation bisphosphonates. The ovariectomized (OVX) rat model is a widely used and well-characterized model of postmenopausal osteoporosis.

Experimental Protocol: Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol describes the use of the OVX rat model to assess the effects of third-generation bisphosphonates on bone mineral density (BMD) and bone turnover.

Materials:

-

Female Sprague-Dawley or Wistar rats (skeletally mature).

-

Anesthetic agents.

-

Surgical instruments for ovariectomy.

-

Third-generation bisphosphonates for administration (e.g., subcutaneous injection or oral gavage).

-

Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) for BMD measurement.

-

ELISA kits for bone turnover markers (e.g., CTX-I for resorption, P1NP for formation).

Procedure:

-

Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. A sham-operated group should be included as a control.

-

Post-operative Recovery and Osteopenia Development: Allow the rats to recover from surgery and for osteopenia to develop (typically 8-12 weeks).

-

Treatment: Administer the third-generation bisphosphonate to different groups of OVX rats at various doses and dosing intervals. A vehicle-treated OVX group serves as the osteoporotic control.

-

BMD Measurement: Measure the BMD of the femur and/or lumbar spine at baseline and at the end of the treatment period using DXA or µCT.

-

Bone Turnover Marker Analysis: Collect blood or urine samples at specified time points to measure the levels of bone resorption and formation markers.

-

Histomorphometry (Optional): At the end of the study, collect bone samples for histological analysis to assess bone microarchitecture and cellular activity. This can include TRAP staining to identify and quantify osteoclasts.

Quantitative In Vivo Efficacy Data

The following tables summarize representative preclinical data for third-generation bisphosphonates in the OVX rat model.

Table 2: Effects of Zoledronic Acid on Bone Parameters in OVX Rats

| Dose | Treatment Duration | Femur BMD Change vs. OVX Control | Reference |

| 1.5 µg/kg/week s.c. | 1 year | Increased to sham level | |

| 7.5 µg/kg/week s.c. | 1 year | Increased to sham level | |

| 0.025 mg/kg | - | Prevented loss of mineral mass | |

| 16 µg/kg (oral, weekly) | 12 weeks | 122% increase |

Table 3: Effects of Risedronate on Bone Parameters in OVX Rats

| Dose | Treatment Duration | Femur Midshaft BMD vs. OVX Control | Reference |

| - | 8 weeks | Significantly higher |

Table 4: Effects of this compound on Bone Parameters in Animal Models

| Animal Model | Dose | Treatment Duration | Effect on BMD | Reference |

| OVX Cynomolgus Monkeys | 0.15 mg/kg/day (oral) | 17 months | Prevented reduction | |

| Collagen-Induced Arthritis Rats | 0.2 mg/kg (oral, 3x/week) | 8 weeks | Prevented decrease | |

| OVX Rats | - | 36 weeks | Significant increase in lumbar spine BMD |

Pharmacokinetics

The pharmacokinetic properties of third-generation bisphosphonates, particularly their absorption, distribution to bone, and elimination, are critical for determining appropriate dosing regimens.

Table 5: Comparative Preclinical Pharmacokinetics of Third-Generation Bisphosphonates

| Parameter | Zoledronic Acid (Rats) | Risedronate (Humans) | This compound | Reference |

| Oral Bioavailability | - | ~0.63% | - | |

| Plasma Half-life | Rapid decline, then slow release from bone | Initial: ~1.5 hours, Terminal: 561 hours | - | |

| Plasma Protein Binding | Moderate to low | ~24% | - | |

| Bone Uptake | High, especially in cancellous bone | High | - | |

| Elimination | Primarily renal excretion | Primarily renal excretion | - |

Downstream Signaling Pathways

The inhibition of FPPS and subsequent lack of protein prenylation have profound effects on intracellular signaling pathways that regulate osteoclast function and survival. The disruption of small GTPase signaling is a central event.

Figure 3. Downstream Consequences of FPPS Inhibition in Osteoclasts.

Conclusion

Third-generation bisphosphonates are highly potent inhibitors of osteoclast-mediated bone resorption. Their mechanism of action, centered on the inhibition of FPPS in the mevalonate pathway, leads to the disruption of essential cellular processes in osteoclasts and ultimately induces their apoptosis. Preclinical in vitro and in vivo studies have consistently demonstrated their efficacy in preventing bone loss and improving bone strength in various animal models of bone disease. The quantitative data and experimental protocols presented in this guide provide a valuable resource for the continued research and development of novel anti-resorptive therapies. Further head-to-head comparative studies will be instrumental in elucidating the subtle differences in the preclinical profiles of these potent agents.

References

- 1. Preclinical pharmacology of zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The regulation of osteoclast function and bone resorption by small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of action of bisphosphonates and new insights into their effects outside the skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

Minodronic Acid's Impact on Osteoclast Apoptosis and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minodronic acid, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on osteoclast differentiation and apoptosis. It has been established that this compound primarily exerts its effects through the inhibition of farnesyl pyrophosphate synthase (FPPS) within the mevalonate (B85504) pathway, disrupting essential cellular processes for osteoclast function and survival. Furthermore, it interferes with the RANKL-RANK signaling axis, a critical pathway for osteoclastogenesis. This document synthesizes quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in the field of bone biology and drug development.

Introduction

Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone remodeling and calcium homeostasis. Dysregulation of osteoclast activity can lead to various skeletal disorders, including osteoporosis. This compound hydrate (B1144303) is a third-generation bisphosphonate that has demonstrated high efficacy in the treatment of osteoporosis[1][2]. Its primary mechanism of action involves the inhibition of osteoclast function, thereby reducing bone resorption. This guide delves into the specific molecular pathways affected by this compound, with a focus on its impact on osteoclast differentiation and the induction of apoptosis.

Quantitative Impact of this compound on Osteoclast Function

The inhibitory effects of this compound on osteoclast activity have been quantified in various studies. A key aspect of its potency is the significant reduction in bone resorption markers.

| Parameter | Concentration of this compound | Result | Reference |

| Inhibition of Bone Resorption | 1 µM | In an in vitro osteoclast culture, treatment with 1 µM this compound resulted in a 96% inhibition of C-terminal cross-linking telopeptide release. Additionally, osteoclasts treated with this concentration were not multinucleated and were detached from the bone surface[3]. | [3] |

| Comparative Potency | This compound hydrate is reported to be 10-100 times more effective than alendronate and 1000 times more effective than etidronate in inhibiting bone resorption[1]. | ||

| Inhibition of FPPS | ≥ 1 nM | The activity of recombinant human farnesyl diphosphate (B83284) synthase is inhibited by this compound at concentrations of 1 nM and higher. The order of potency for FPPS inhibition is zoledronic acid ≈ this compound > risedronate > ibandronate > incadronate (B8117867) > alendronate > pamidronate. |

Signaling Pathways Modulated by this compound

This compound's mechanism of action is centered on two primary signaling pathways: the mevalonate pathway and the RANKL-RANK signaling pathway.

Inhibition of the Mevalonate Pathway and Induction of Apoptosis

Nitrogen-containing bisphosphonates, including this compound, are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast survival, cytoskeleton organization, and trafficking of vesicles to form the ruffled border. The disruption of these processes ultimately leads to the induction of osteoclast apoptosis. While some reports suggest that this compound decreases osteoclast numbers without inducing apoptosis, the broader evidence for nitrogen-containing bisphosphonates points towards apoptosis as a key mechanism. This apoptosis is mediated by the activation of caspases, with caspase-3 being a major effector.

References

- 1. A review of this compound hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of this compound hydrate for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces morphological changes in osteoclasts at bone resorption sites and reaches a level required for antagonism of purinergic P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Physicochemical Properties of Minodronic Acid for Optimized Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minodronic acid, a third-generation nitrogen-containing bisphosphonate, stands as a potent inhibitor of bone resorption, primarily utilized in the management of osteoporosis. Its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target tissues. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering valuable insights for the rational design and development of advanced drug delivery systems.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical parameters of a drug molecule is paramount for successful formulation development. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₂N₂O₇P₂ | [1][2] |

| Molecular Weight | 322.15 g/mol | [1][2] |

| Appearance | White to beige powder/solid | [1] |

| CAS Number | 180064-38-4 (anhydrous) | |

| 155648-60-5 (monohydrate) |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Conditions | Reference |

| Water | 5 mg/mL | Requires ultrasonic and warming | |

| 2 mg/mL | In PBS, requires ultrasonic | ||

| 0.1 M NaOH | 2 mg/mL | Clear solution when warmed | |

| DMSO | < 1 mg/mL | Insoluble or slightly soluble |

Table 3: Ionization and Lipophilicity of this compound

| Property | Value | Source |

| pKa (Strongest Acidic) | 0.68 | Chemaxon (Predicted) |

| pKa (Strongest Basic) | 5.86 | Chemaxon (Predicted) |

| logP | -0.48 | ALOGPS (Predicted) |

| -3.5 | Chemaxon (Predicted) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline the experimental protocols for determining the key properties of this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method across a physiologically relevant pH range (1.2-6.8), in accordance with WHO and ICH guidelines.

Methodology:

-

Preparation of Buffers: Prepare buffer solutions at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

-

Sample Preparation: Add an excess amount of this compound to each buffer solution in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (37 ± 0.5 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: Withdraw aliquots at predetermined time intervals, filter through a 0.45 µm filter, and dilute appropriately. Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the acid dissociation constants (pKa) of ionizable drugs like this compound.

Methodology:

-

Sample Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in purified water.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titration: Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

logP Determination (HPLC-Based Method)

The partition coefficient (logP) can be estimated using a reversed-phase high-performance liquid chromatography (RP-HPLC) method, which correlates the retention time of a compound with its lipophilicity.

Methodology:

-

Standard Selection: Choose a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection: UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).

-

-

Analysis: Inject the standard compounds and this compound onto the HPLC system and record their retention times.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known logP values to generate a calibration curve.

-

logP Calculation: Determine the log k' of this compound from its retention time and use the calibration curve to calculate its logP value.

Stability Assessment (HPLC Stability-Indicating Assay)

The stability of this compound in solution can be evaluated using a stability-indicating HPLC method under various stress conditions as per ICH guidelines.

Methodology:

-

Forced Degradation Studies: Expose this compound solutions to various stress conditions:

-

Acidic: 0.1 N HCl at elevated temperature.

-

Basic: 0.1 N NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 60°C).

-

Photolytic: Exposure to UV light.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., Diamonsil C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.01 mol/L sodium pyrophosphate and 0.001 mol/L tetrabutylammonium (B224687) bromide solution (pH adjusted to 6.5 with phosphoric acid) and methanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm for related substances and 280 nm for the parent drug.

-

-

Analysis: Analyze the stressed samples at different time points to quantify the degradation of this compound and the formation of degradation products. The method is considered stability-indicating if it can resolve the parent drug from its degradation products. A study on a liquid formulation of this compound found it to be stable at 40°C for 6 months and at 50-60°C for 3 months with no loss of potency. However, at 25°C, particulate matter formed due to interaction with aluminum ions leached from glass ampoules.

Interaction with Hydroxyapatite (B223615)

The high affinity of bisphosphonates for hydroxyapatite (HA), the primary mineral component of bone, is central to their therapeutic action. This interaction can be quantified to understand the bone-targeting efficiency of this compound.

Quantitative Analysis of Hydroxyapatite Binding

Methodology:

-

Hydroxyapatite Preparation: Prepare a suspension of synthetic hydroxyapatite in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Binding Assay: Add a known concentration of this compound to the HA suspension and incubate at 37°C with gentle agitation.

-

Separation: At various time points, centrifuge the suspension to separate the HA particles from the supernatant.

-

Quantification: Analyze the concentration of unbound this compound remaining in the supernatant using a validated HPLC method.

-

Calculation: The amount of this compound bound to HA is calculated by subtracting the concentration of unbound drug from the initial concentration. Adsorption isotherms (e.g., Langmuir or Freundlich) can be used to model the binding affinity. The phosphonate (B1237965) groups in bisphosphonates are known to chelate calcium ions on the surface of hydroxyapatite, leading to strong binding.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by inhibiting farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the synthesis of essential isoprenoid lipids, leading to impaired osteoclast function and survival.

References

Methodological & Application

Minodronic Acid In Vitro Assay Protocol for Bone Resorption: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minodronic acid is a third-generation nitrogen-containing bisphosphonate that demonstrates potent inhibitory effects on osteoclast-mediated bone resorption.[1] Its primary mechanism of action involves the inhibition of farnesyl diphosphate (B83284) synthase (FDPS), a key enzyme in the mevalonate (B85504) pathway.[2] This inhibition disrupts the prenylation of small GTPases, which is essential for the proper function and survival of osteoclasts.[3][4] The subsequent disruption of the osteoclast cytoskeleton, including the loss of the ruffled border, leads to the suppression of bone resorption and can induce osteoclast apoptosis.[5]

These application notes provide a detailed protocol for an in vitro bone resorption assay to evaluate the efficacy of this compound. The protocol outlines the generation of mature osteoclasts from precursor cells and the subsequent assessment of their resorptive activity on a bone-mimetic substrate. Furthermore, this document includes a summary of quantitative data on this compound's effects and visual representations of the experimental workflow and the targeted signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on osteoclast activity as reported in in-vitro studies.

| Parameter | Concentration (µM) | Result | Reference |

| C-terminal cross-linking telopeptide release inhibition | 1 | 96% inhibition | |

| Bone binding in osteoclast culture | 1 | 65% of this compound bound to bone |

| Compound | IC50 (inhibition of farnesyl diphosphate synthase) | Relative Potency | Reference |

| Zoledronic acid | ~1 nM | Most Potent | |

| This compound | ~1 nM | Approximately equal to Zoledronic acid | |

| Risedronate | >1 nM | Less potent than this compound | |

| Ibandronate | >10 nM | Less potent than Risedronate | |

| Alendronate | >100 nM | Less potent than Incadronate | |

| Pamidronate | >1 µM | Least Potent |

Experimental Protocols

This section details the methodology for an in vitro bone resorption assay to assess the inhibitory effect of this compound. This protocol is adapted from established methods for osteoclast culture and pit formation assays.

Part 1: Osteoclast Differentiation

This protocol describes the generation of mature osteoclasts from murine bone marrow macrophages (BMMs).

Materials:

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Macrophage Colony-Stimulating Factor (M-CSF), recombinant murine

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL), recombinant murine

-

Bone marrow cells isolated from mice

-

Tissue culture flasks and plates

Procedure:

-

Isolation of Bone Marrow Cells: Isolate bone marrow cells from the femurs and tibias of mice under sterile conditions.

-

Culture of BMMs: Culture the isolated bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days to generate BMMs.

-

Induction of Osteoclastogenesis: Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well. Induce differentiation into osteoclasts by culturing in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL for 5-7 days.

-

Confirmation of Osteoclast Formation: Confirm the presence of mature, multinucleated osteoclasts by Tartrate-Resistant Acid Phosphatase (TRAP) staining. TRAP-positive cells with three or more nuclei are considered mature osteoclasts.

Part 2: Bone Resorption (Pit) Assay

This protocol outlines the procedure for assessing the bone-resorbing activity of mature osteoclasts in the presence of this compound.

Materials:

-

Mature osteoclast cultures (from Part 1)

-

Bone-mimetic substrate (e.g., dentin slices, bovine cortical bone slices, or calcium phosphate-coated plates)

-

This compound stock solution

-

Toluidine blue stain

-

Microscope with imaging capabilities

Procedure:

-

Preparation of Substrates: Place sterile bone-mimetic slices or coated plates into the wells of a 96-well plate.

-

Seeding of Osteoclasts: Seed the mature osteoclasts onto the prepared substrates.

-

Treatment with this compound: Treat the osteoclast cultures with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and include an untreated control group.

-

Incubation: Incubate the plates for 48-72 hours to allow for bone resorption.

-

Cell Removal: At the end of the incubation period, remove the cells from the substrates by sonication or treatment with a bleach solution.

-

Staining of Resorption Pits: Stain the resorption pits on the substrate with 1% toluidine blue for 5 minutes.

-

Image Analysis: Wash the substrates and allow them to dry. Capture images of the resorption pits using a microscope. Quantify the total area of resorption pits per substrate using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of inhibition of bone resorption for each concentration of this compound relative to the untreated control.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the in vitro bone resorption assay with this compound.

Signaling Pathway

Caption: Signaling pathway inhibited by this compound in osteoclasts.

References

- 1. A review of this compound hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Minodronic Acid Efficacy in an Ovariectomized Rat Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ovariectomized (OVX) rat model for evaluating the therapeutic efficacy of Minodronic acid in postmenopausal osteoporosis. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Postmenopausal osteoporosis, resulting from estrogen deficiency, is the most common form of the disease. The ovariectomized (OVX) rat is a well-established and widely used preclinical model that mimics the bone loss observed in postmenopausal women.[1][2][3] this compound is a third-generation nitrogen-containing bisphosphonate that effectively inhibits osteoclast-mediated bone resorption.[4][5] It is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway of osteoclasts. Inhibition of FPPS disrupts the prenylation of small GTPases essential for osteoclast function and survival, ultimately leading to apoptosis and reduced bone resorption. These notes are intended to provide researchers with the necessary information to design and execute studies to assess the efficacy of this compound using the OVX rat model.

Key Experimental Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound in the OVX rat model.

Table 1: Effects of this compound on Bone Mineral Density (BMD)

| Rat Strain | Treatment Group | Dose and Regimen | Duration | Lumbar Spine BMD Change vs. OVX Control | Femur BMD Change vs. OVX Control | Reference |

| F344/DuCrj | This compound | 0.006 mg/kg/day (oral) | 12 months | Increased | Increased | |

| F344/DuCrj | This compound | 0.03 mg/kg/day (oral) | 12 months | Increased to sham levels | Increased to sham levels | |

| F344/DuCrj | This compound | 0.15 mg/kg/day (oral) | 12 months | Increased above sham levels | Increased above sham levels | |

| F344 | This compound | 0.03 mg/kg/day (oral) | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease | |

| F344 | This compound | 0.15 mg/kg/day (oral) | 12 weeks | Dose-dependent amelioration of decrease | Dose-dependent amelioration of decrease | |

| F344 | This compound | 0.042 mg/kg/week (oral) | 12 weeks | Amelioration of decrease | Amelioration of decrease | |

| F344 | This compound | 1.05 mg/kg/week (oral) | 12 weeks | Amelioration of decrease | Amelioration of decrease |

Table 2: Effects of this compound on Bone Turnover Markers

| Rat Strain | Treatment Group | Dose and Regimen | Duration | Serum Osteocalcin (B1147995) (Formation) | Urinary Deoxypyridinoline (B1589748) (Resorption) | Reference |

| F344/DuCrj | This compound | 0.006 - 0.15 mg/kg/day (oral) | 12 months | Decreased | Dose-dependently suppressed increase | |

| F344 | This compound | 0.03 and 0.15 mg/kg/day (oral) | 12 weeks | Reduced | Suppressed increase | |

| F344 | This compound | 0.042 - 1.05 mg/kg (intermittent) | 12 weeks | Reduced | Suppressed increase |

Table 3: Effects of this compound on Bone Histomorphometry (Lumbar Vertebrae)

| Rat Strain | Treatment Group | Dose and Regimen | Duration | Trabecular Bone Volume (BV/TV) | Trabecular Number (Tb.N) | Trabecular Separation (Tb.Sp) | Trabecular Thickness (Tb.Th) | Reference |

| F344/DuCrj | This compound | 0.006 - 0.15 mg/kg/day (oral) | 12 months | Increased | Increased | Decreased | Increased | |

| Sprague-Dawley | This compound | 6 µg/kg (s.c., every 4 weeks) | 12 weeks | Prevented OVX-induced decrease | Prevented OVX-induced decrease | Prevented OVX-induced increase | - | |

| F344 | This compound | Daily and intermittent (oral) | 12 weeks | Ameliorated structural indices | Ameliorated structural indices | Ameliorated structural indices | Effect only with daily treatment |

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol describes the surgical procedure for inducing an osteoporotic state in female rats, mimicking postmenopausal bone loss.

Materials:

-

Female Sprague-Dawley or Wistar rats (6 months of age is recommended for established osteoporosis studies).

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

-

Surgical instruments (scalpel, scissors, forceps).

-

Suture material (absorbable and non-absorbable).

-

Antiseptic solution (e.g., povidone-iodine).

-

Analgesics for post-operative care.

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Surgical Preparation: Shave the fur on the dorsal or ventral side, depending on the chosen surgical approach. A dorsolateral skin incision is a common and effective approach. Disinfect the surgical site with an antiseptic solution.

-

Incision: Make a small incision through the skin and underlying muscle layers to access the peritoneal cavity.

-

Ovary Localization and Removal: Locate the ovaries, which are typically found near the kidneys, embedded in a fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary. Repeat the procedure for the second ovary.

-

Sham Operation: For the sham control group, perform the same surgical procedure, including manipulation of the ovaries, but without ligation and removal.

-

Closure: Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.

-

Post-operative Care: Administer analgesics as required and monitor the animals for signs of pain or infection. Allow a recovery period of at least two weeks before starting the treatment.

-

Verification of Ovariectomy: The success of the ovariectomy can be confirmed by monitoring for the cessation of the estrous cycle, a decrease in uterine weight, and altered levels of serum estradiol (B170435) and follicle-stimulating hormone (FSH) 1-3 weeks post-surgery.

This compound Administration

This protocol outlines the procedure for administering this compound to the OVX rats.

Materials:

-

This compound.

-

Vehicle for dissolving/suspending the drug (e.g., sterile water, saline).

-

Administration equipment (e.g., oral gavage needles, syringes for injection).

Procedure:

-

Preparation of Dosing Solution: Prepare the this compound solution or suspension in the chosen vehicle at the desired concentrations.

-

Animal Grouping: Randomly assign the OVX rats to different treatment groups: OVX + Vehicle (control) and OVX + this compound (at various doses). A sham-operated group receiving the vehicle is also essential.

-

Administration: Administer this compound according to the study design. Common administration routes are oral gavage or subcutaneous injection. Dosing can be daily, weekly, or monthly, with treatment durations typically ranging from 12 weeks to 12 months.

Assessment of Bone Mineral Density (BMD)

This protocol describes the measurement of BMD, a key indicator of bone strength.

Procedure:

-

Measurement: At the end of the treatment period, euthanize the animals and excise the femurs and lumbar vertebrae.

-

Analysis: Measure the BMD of the excised bones using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).

Analysis of Bone Turnover Markers

This protocol details the measurement of biochemical markers of bone formation and resorption.

Procedure:

-

Sample Collection: Collect blood and urine samples at baseline and at the end of the study.

-

Analysis:

-

Bone Formation Markers: Measure serum levels of osteocalcin and alkaline phosphatase (ALP) using ELISA kits.

-

Bone Resorption Markers: Measure urinary levels of deoxypyridinoline (DPD) or C-terminal telopeptide of type I collagen (CTX) using ELISA kits.

-

Bone Histomorphometry

This protocol provides a method for the microscopic analysis of bone structure.

Procedure:

-

Sample Preparation: After BMD measurement, fix the bones (e.g., lumbar vertebrae, tibia) in formalin, dehydrate them in a graded series of ethanol, and embed them in plastic resin (e.g., methyl methacrylate).

-

Sectioning: Cut thin sections of the bone using a microtome.

-

Staining: Stain the sections with appropriate dyes (e.g., von Kossa for mineralized bone, toluidine blue for cellular components).

-

Microscopic Analysis: Analyze the stained sections under a microscope using a specialized image analysis software to quantify histomorphometric parameters such as:

-

Bone Volume/Total Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits FPPS in the mevalonate pathway of osteoclasts.

Experimental Workflow for Ovariectomized Rat Model Study

Caption: Workflow for evaluating this compound in the OVX rat model.

References

- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 3. Rat Model for Osteoporosis - Enamine [enamine.net]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Application Note: Quantification of Minodronic Acid in Human Plasma using HPLC with Fluorescence Detection

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Minodronic acid, a third-generation bisphosphonate, in human plasma. Due to the low UV absorbance and high polarity of this compound, a pre-column derivatization step with 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed to enable highly sensitive fluorescence detection. The method involves a protein precipitation step followed by solid-phase extraction (SPE) for sample clean-up and concentration. The developed method is suitable for pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis.[1][2][3] It acts by inhibiting farnesyl pyrophosphate synthase, a key enzyme in the mevalonate (B85504) pathway in osteoclasts, thereby inhibiting bone resorption.[1] Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Challenges in the bioanalysis of this compound arise from its high polarity, low volatility, and lack of a strong chromophore, making it difficult to analyze by conventional HPLC-UV methods. While LC-MS/MS methods are available, this application note provides an alternative HPLC method with fluorescence detection, which is a widely accessible technique in many laboratories.[4] The method involves pre-column derivatization to enhance the detectability of the analyte.

Experimental Protocols

Materials and Reagents

-

This compound hydrate (B1144303) reference standard

-

Ibandronic acid (Internal Standard, IS)

-

9-Fluorenylmethyl chloroformate (FMOC-Cl)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Boric acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Water, ultrapure

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)

Equipment

-

HPLC system with a fluorescence detector

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

Nitrogen evaporator

Sample Preparation

-

Protein Precipitation:

-

To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of Ibandronic acid internal standard working solution (1 µg/mL).

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of 1% formic acid in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

-

Derivatization:

-

Reconstitute the dried residue with 100 µL of 200 mM borate (B1201080) buffer (pH 8.5).

-

Add 100 µL of 1 mM FMOC-Cl in acetonitrile.

-

Vortex and incubate at room temperature for 15 minutes.

-

Add 50 µL of 10 mM glycine (B1666218) solution to quench the excess FMOC-Cl.

-

Vortex and incubate for 5 minutes.

-

Inject 20 µL of the final solution into the HPLC system.

-

HPLC Conditions

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 10 minutes, then re-equilibrate at 30% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |

| Internal Standard | Ibandronic acid |

Data Presentation

Method Validation Summary

The method was validated according to the USFDA guidelines for bioanalytical method validation. The following parameters were assessed:

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL (r² > 0.995) |

| Limit of Detection (LOD) | 2.5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 11.2% |

| Accuracy (%RE) | -7.8% to 9.5% |

| Recovery | > 85% |

| Stability (Freeze-Thaw) | Stable for 3 cycles |

| Stability (Bench-Top) | Stable for 6 hours at room temperature |

| Stability (Long-Term) | Stable for 30 days at -80°C |

Chromatographic Data

| Compound | Retention Time (min) |

| This compound-FMOC | ~ 8.2 |

| Ibandronic acid-FMOC (IS) | ~ 9.5 |

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described HPLC method with pre-column fluorescence derivatization provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation procedure, combining protein precipitation and solid-phase extraction, ensures a clean extract and adequate recovery. This method is a viable alternative to LC-MS/MS for laboratories equipped with standard HPLC instrumentation and is suitable for supporting pharmacokinetic research in drug development.

References

Application Notes and Protocols for Cell-Based Screening of Minodronic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minodronic acid is a third-generation, nitrogen-containing bisphosphonate that demonstrates potent inhibitory effects on bone resorption.[1][2] Its primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway within osteoclasts.[1][2] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for the normal function, cytoskeletal arrangement, and survival of osteoclasts.[3] Consequently, this leads to the suppression of bone resorption and can induce osteoclast apoptosis.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize analogs of this compound. The described assays will enable the evaluation of compound potency in inhibiting osteoclast differentiation and function, direct inhibition of the FPPS enzyme, and induction of osteoclast apoptosis.

Key Cell-Based Assays

A multi-faceted approach employing the following assays is recommended for a comprehensive screening cascade of this compound analogs:

-

Osteoclast Differentiation and Activity Assays:

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify and quantify osteoclast formation.

-

Pit Formation Assay: To assess the bone-resorbing activity of mature osteoclasts.

-

-

Enzyme Inhibition Assay:

-

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay: To determine the direct inhibitory effect of compounds on the molecular target.

-

-

Apoptosis Assay:

-

Caspase-3 Activity Assay: To quantify the induction of apoptosis in osteoclasts.

-

Data Presentation: Comparative Efficacy of Bisphosphonates

The following tables summarize the inhibitory concentrations (IC50) of this compound and other key bisphosphonates in various assays. This data provides a benchmark for evaluating the potency of novel analogs.

Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

| Compound | Initial IC50 (nM) | Final IC50 (nM) |

| This compound | ~360 - 450 | ~61 |

| Zoledronate | ~360 - 450 | 4.1 |

| Risedronate | ~360 - 450 | 5.7 |

| Ibandronate | ~1000 | 25 |

| Alendronate | 2250 | 260.0 |

| Pamidronate | 1900 | 353.2 |

Note: Initial IC50 is measured without preincubation, while final IC50 is determined after a preincubation period, reflecting time-dependent inhibition.

Table 2: Inhibition of Osteoclast-Mediated Bone Resorption

| Compound | In Vitro Anti-resorptive Activity (IC50) |

| This compound | More potent than Alendronate and Risedronate |

| Zoledronate | 0.06 - 12.57 µM (varies by donor) |

| Risedronate | Strong inducer of osteoclast apoptosis |

| Alendronate | - |

| Pamidronate | - |

Note: Quantitative in vitro anti-resorptive IC50 values for all compounds are not consistently reported in a directly comparable format. Potency is often described relative to other bisphosphonates.

Experimental Protocols

Osteoclast Differentiation and TRAP Staining using RAW 264.7 Cells

This protocol describes the differentiation of the murine macrophage cell line RAW 264.7 into osteoclast-like cells and their subsequent identification by TRAP staining.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound analogs and control compounds

-

TRAP staining kit

-

96-well plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10³ cells per well in DMEM.

-

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cell adherence.

-

Compound Treatment and Differentiation:

-

The following day, replace the medium with fresh DMEM containing 50 ng/mL of RANKL.

-

Add various concentrations of this compound analogs, this compound (positive control), and a vehicle control to the respective wells.

-

-

Culture Maintenance: Culture the cells for 5-6 days, changing the medium with fresh medium containing RANKL and the respective compounds every 2 days.

-

TRAP Staining:

-

After 5-6 days, aspirate the culture medium and wash the cells gently with PBS.

-